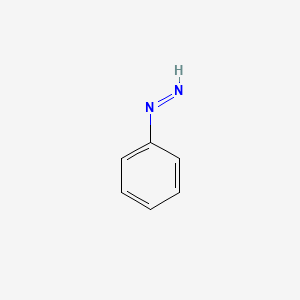

Phenyldiazene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

931-55-5 |

|---|---|

Formule moléculaire |

C6H6N2 |

Poids moléculaire |

106.13 g/mol |

Nom IUPAC |

phenyldiazene |

InChI |

InChI=1S/C6H6N2/c7-8-6-4-2-1-3-5-6/h1-5,7H |

Clé InChI |

RZGQJANKGMICOP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=N |

SMILES canonique |

C1=CC=C(C=C1)N=N |

Synonymes |

4-phenylenediimine p-phenylenediimine phenyldiazene |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for Phenyldiazene and Its Derivatives

Classical Approaches to Phenyldiazene Synthesis

Traditional methods for synthesizing phenyldiazenes remain relevant and widely practiced. These approaches typically involve the diazotization of aniline (B41778) derivatives or reduction-based routes from other nitrogen-containing functional groups.

The diazotization of aniline and its derivatives stands as a fundamental method for this compound synthesis. ontosight.aiontosight.ai This process typically involves treating an aniline derivative with a diazotizing agent, such as sodium nitrite, under controlled acidic conditions. The reaction is usually performed at low temperatures, between 0–5°C, to ensure the stability of the resulting diazonium salt, which is a key intermediate.

A greener approach to diazotization and subsequent diazo coupling reactions has been developed using p-toluenesulfonic acid (p-TsA) via grinding. icrc.ac.ir This solvent-free method involves grinding a mixture of an aniline derivative, an electron-donating coupling agent, sodium nitrite, and p-TsA at 0°C, avoiding the use of strong inorganic acids and toxic solvents. icrc.ac.ir The yields of the resulting azo dyes are influenced by the electron-donating capacity of the coupling agent. icrc.ac.ir

Table 1: Synthesis of Azo Dyes via Grinding Method with p-TsA icrc.ac.ir

| Aniline Derivative | Coupling Agent | Product | Yield (%) |

|---|---|---|---|

| o-nitroaniline | Barbituric acid | 6a | 70 |

| m-nitroaniline | Barbituric acid | 7a | 75 |

| p-nitroaniline | Barbituric acid | 8a | 80 |

| p-nitroaniline | 2-Naphthol | 8b | 78 |

| p-nitroaniline | Phenol | 8c | 50 |

Reduction-based strategies provide an alternative pathway to compounds containing the azo or azoxy linkage. The reduction of nitro compounds is a widely used method for synthesizing azoxybenzenes, which are closely related to diazenes. mdpi.com Classical reducing agents for this transformation include sodium arsenite and various metal borohydrides. mdpi.com

In a move towards more environmentally friendly chemistry, glucose has been employed as an eco-friendly reductant. mdpi.comresearchgate.net For example, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide can be synthesized from the corresponding nitro compound, 2-(4-nitrophenyl)-1,3-dioxolane, using glucose in an alkaline medium. mdpi.comresearchgate.net The reaction proceeds to completion after two hours at 50°C, yielding the azoxy product with high efficiency. researchgate.net

Table 2: Eco-Friendly Reduction of a Nitro Compound to an Azoxybenzene Derivative researchgate.net

| Starting Material | Reductant | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(4-nitrophenyl)-1,3-dioxolane | Glucose (200 mol%) | 30% NaOH, Ethanol, 50°C, 2h | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | High |

Diazotization of Aniline Derivatives

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have introduced innovative and efficient methods for preparing phenyldiazenes and their derivatives. These modern strategies often feature milder reaction conditions, greater functional group tolerance, and improved sustainability profiles compared to classical approaches.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the oxidative dehydrogenation of N-arylhydrazines to form azo compounds under mild, aerobic conditions. researchgate.netrsc.org One effective method employs sodium anthraquinone (B42736) sulfonate (SAQS) as an organic photocatalyst. researchgate.netrsc.org This strategy facilitates the synthesis of various azo compounds in high yields from alkyl 2-phenylhydrazinecarboxylates. researchgate.net The aerobic transformation of hydrazobenzenes to azobenzenes using visible light has also been successfully achieved with SAQS as the mediator. rsc.org This approach is considered a practical and promising route for producing useful azo compounds. researchgate.netrsc.org

Another modern approach utilizes polyoxometalates to catalyze the visible-light-driven oxidative coupling of arylhydrazines with sodium sulfinates, using oxygen as the terminal oxidant. rsc.orgresearchgate.net This method demonstrates excellent stability and broad compatibility with various functional groups. rsc.org

Phenylazosulfonates have been identified as versatile precursors for the generation of phenyldiazenes. nih.govorganic-chemistry.org A synthetic route has been developed where pyridazinium salts are synthesized from readily available phenylazosulfonates in a single reaction step. nih.govorganic-chemistry.orgacs.org The reaction proceeds through the formation of short-lived this compound intermediates. acs.orgresearchgate.net Under strongly acidic conditions, these phenyldiazenes are partially protonated and undergo a rapid cycloaddition reaction with furans. nih.govacs.orgresearchgate.net Subsequent elimination of water yields the final pyridazinium salt products. nih.gov A notable feature of this method is its low sensitivity to oxygen, which is attributed to the fast cycloaddition step and the partial protonation of the transient this compound intermediate. acs.orgresearchgate.net

The development of transition-metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce costs and toxicity associated with metal catalysts. Several such strategies have been successfully applied to the synthesis of diazene (B1210634) derivatives and related compounds. For instance, an iodosobenzene-promoted direct oxidative 3-arylation of quinoxalin-2(H)-ones with arylhydrazines provides a metal-free pathway to C-N coupled products. acs.org Similarly, hydroxyl-directed C-arylation has been achieved under transition-metal-free conditions. acs.org The use of ethyl lactate (B86563) as an efficient and green mediator has also been explored for transition-metal-free syntheses. nbu.ac.in These methods represent a growing trend towards more sustainable and economical approaches in organic synthesis.

Synthesis from Phenylazosulfonates

Chemoenzymatic Synthesis and Biosynthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering innovative routes for producing complex molecules. mdpi.com In the context of this compound and its derivatives, this approach leverages enzymes and microbial systems to construct the unique diazo functional group, a moiety of significant interest in organic synthesis. nih.govnih.gov

Recent research has identified and characterized diazotases, enzymes capable of installing the diazo group in natural product biosynthesis. nih.govresearchgate.net These enzymes represent a powerful tool for developing biocatalytic and synthetic biology applications to produce diazo-containing compounds. nih.govacs.org

A key discovery in this area is the elucidation of the biosynthetic pathway of 3-diazoavenalumic acid (3-DAA), an aromatic diazo-containing intermediate produced by several actinomycete species. nih.gov The enzyme responsible for the key diazotization step in this pathway is a highly reactive, ATP-dependent diazotase. researchgate.net One such enzyme, CmaA6, has been utilized to establish a one-pot in vitro enzymatic production system for this compound derivatives. nih.govresearchgate.net This system demonstrates that the diazo group of natural products can be used as a tool to expand the structural diversity of compounds both in vivo and in vitro. nih.gov

The mechanism of these ATP-dependent diazotases, such as CmaA6, involves catalyzing the diazotization of an amino group using nitrous acid. researchgate.net Kinetic analyses suggest a sequential reaction where the enzyme simultaneously binds nitrous acid, ATP, and the amino-containing substrate (like 3-aminocoumaric acid) within its reaction pocket to facilitate the formation of the diazo group. researchgate.net The discovery and characterization of these enzymes, including their gene clusters, pave the way for genome mining to find new bioactive diazo-containing molecules. nih.gov

Microorganisms, particularly bacteria from the phylum Actinobacteria, are natural producers of compounds featuring the diazo functional group. nih.govnih.gov The biosynthetic pathways within these microbes offer a blueprint for developing whole-cell production systems. researchgate.net Two distinct biosynthetic strategies for forming the diazo group have been demonstrated biochemically. biorxiv.org One major route involves enzymes called diazotases, which typically belong to the ANL superfamily and activate carboxylic acids in an ATP-dependent manner. researchgate.net Another strategy involves the early-stage generation of a hydrazine (B178648) synthon from nitrite, which is later transferred to the natural product scaffold and oxidized to form the diazo group, as seen in the kinamycin biosynthetic pathway. researchgate.netnih.gov

A practical application of microbial production has been demonstrated using a recombinant actinomycete engineered to produce 3-diazoavenalumic acid (3-DAA). nih.gov By adding various active methylene (B1212753) compounds to the culture of this 3-DAA-producing strain, researchers successfully generated expected phenyldiazenyl compounds through a coupling reaction. nih.gov This in vivo system leverages the microbe's natural machinery to produce the reactive diazo intermediate, which then chemically reacts with the supplied precursor. nih.gov

The research into these microbial systems has led to the identification of numerous biosynthetic gene clusters predicted to produce diazo metabolites, suggesting a vast and largely untapped potential for discovering new diazo-containing natural products. acs.orgbiorxiv.org

Diazotase-Mediated Production of this compound Derivatives

Preparation of Substituted this compound Analogues

The synthesis of substituted this compound analogues, often referred to as non-symmetric azoarenes, is a significant area of organic chemistry due to the utility of these compounds as dyes, molecular photoswitches, and therapeutic agents. nih.gov A primary challenge is the controlled formation of the N=N bond between two different aryl groups. nih.gov

One novel and efficient strategy involves the palladium-catalyzed cross-coupling of a silicon-masked diazenyl anion with a (hetero)aryl bromide. nih.gov In this method, functionalized aryl-substituted diazenes are protected with a silyl (B83357) group, transforming them into stable diazenyl pronucleophiles. These can then be coupled with a diverse range of (hetero)aryl bromides with high chemoselectivity and functional-group tolerance. nih.gov A key advantage of this method is the suppression of competing denitrogenative side reactions that would otherwise lead to biaryl formation. nih.gov The reaction requires only a minimal excess (1.2 equivalents) of the diazenyl component. nih.gov

The scope of this palladium-catalyzed cross-coupling is broad, allowing for the synthesis of various non-symmetric, functionalized azoarenes. For example, a series of silyldiazenes with different functional groups have been successfully coupled with 1-bromo-3-fluorobenzene (B1666201). nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of Silylated Aryldiazenes (1) with 1-bromo-3-fluorobenzene (2b) to Yield Substituted this compound Analogues (6) Data sourced from Angewandte Chemie International Edition. nih.gov

| Entry | Silyldiazene Substituent (R) | Product Yield (%) |

| 1 | 4-Me | 91 |

| 2 | 4-OMe | 96 |

| 3 | 4-SMe | 94 |

| 4 | 4-Cl | 89 |

| 5 | 4-Br | 85 |

| 6 | 4-CO₂Et | 86 |

| 7 | 3-Me | 88 |

| 8 | 2-Me | 72 |

Another approach describes the synthesis of pyridazinium salts from readily available phenylazosulfonates. researchgate.net This reaction proceeds through the formation of short-lived this compound intermediates, which, under acidic conditions, undergo a rapid cycloaddition with furans to yield the final product. researchgate.net The preparation of this compound itself can be achieved via the decarboxylation of the phenyldiazenecarboxylate anion, though the product is sensitive to oxygen. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of Phenyldiazene

This compound's inherent instability leads to several characteristic reaction pathways, primarily involving self-reaction and hydrogen atom dynamics.

Bimolecular Reactions and Decomposition Kinetics

This compound readily undergoes bimolecular decomposition, reacting with itself to yield stable products. The primary products observed from this self-reaction are benzene (B151609) and nitrogen gas, with yields of benzene typically ranging from 65-80% and nitrogen from 80-84% researchgate.netacs.org.

The kinetics of this bimolecular decomposition are notable. The reaction exhibits a low activation energy of approximately 9 kcal/mol and a very negative activation entropy of -23 eu. These thermodynamic parameters suggest the involvement of a highly organized, concerted transition state researchgate.netacs.org. A proposed mechanism for this bimolecular reaction involves the formation of a cage radical pair researchgate.netacs.org. This compound is also highly sensitive to oxygen, reacting rapidly with it, and its decomposition is often autocatalytic, with superoxide (B77818) radical playing a role in propagating the reaction chains researchgate.netcdnsciencepub.comnih.gov. The rate of bimolecular reaction can vary significantly for different substituted diazenes researchgate.net.

Table 3.1.1: Bimolecular Decomposition of this compound

| Reaction | Major Products | Activation Energy | Activation Entropy | kH/kD | Reference |

| 2 C₆H₅N=NH → | Benzene, N₂ | ~9 kcal/mol | -23 eu | 4-5 | researchgate.netacs.org |

Hydrogen Transfer Processes

Hydrogen transfer plays a critical role in the rate-limiting step of this compound's bimolecular decomposition. Kinetic isotope effect studies, where the ratio of rate constants for hydrogen versus deuterium (B1214612) transfer (kH/kD), have shown values around 4-5, confirming the involvement of C-H bond cleavage in the transition state researchgate.netacs.org.

Beyond its decomposition, this compound derivatives are implicated in hydrogen transfer processes in other catalytic cycles. For instance, rhodium(III)-catalyzed C-H olefination of aryldiazenecarboxylates integrates C-H activation with transfer hydrogenation, demonstrating the utility of the diazenyl moiety in redox-neutral transformations snnu.edu.cn. Hydrogenation of azo bonds has also been studied, with phenylhydrazine (B124118) serving as a potential precursor to this compound intermediates in these reactions uri.edu. Furthermore, azo-coupling reactions, which involve the transfer of the azo group, are fundamental in the dye industry solubilityofthings.com.

Cycloaddition Reactions Involving this compound Intermediates

This compound and its derivatives serve as valuable intermediates in cycloaddition reactions, particularly in the synthesis of heterocyclic compounds.

[3+2] Cycloadditions

Phenyldiazenes are known to participate in cycloaddition reactions, often acting as 1,3-dipoles or dienes in concert with other reagents. A significant application involves their role as transient intermediates in the synthesis of pyridazinium salts. In these reactions, phenyldiazenes generated in situ react with dienophiles, such as furans, under strongly acidic conditions. The acidic environment leads to partial protonation of the this compound, facilitating the cycloaddition while preserving the N=N moiety in the product researchgate.netresearchgate.netorganic-chemistry.orgfigshare.comacs.orgacs.orgnih.gov. While direct [3+2] cycloadditions of this compound itself with simple alkenes are less commonly detailed than its reactions with furans, related nitrogen-containing species like phenyl azide (B81097) are well-studied in [3+2] cycloadditions, providing theoretical frameworks for understanding such reactions rsc.orgrsc.orgmdpi.com. A Huisgen-type [3+2] cycloaddition has also been noted in systems involving phenyl(phenyl)diazene semanticscholar.org.

Formation of Pyridazinium Salts via Cycloaddition

A prominent example of this compound's utility in cycloaddition is the synthesis of pyridazinium salts. This transformation typically begins with phenylazosulfonates, which, under strongly acidic conditions, generate short-lived this compound intermediates. These intermediates then undergo a rapid [3+2] cycloaddition with furans. The subsequent elimination of water from the cycloadduct yields the desired pyridazinium salts researchgate.netorganic-chemistry.orgfigshare.comacs.orgacs.org. This method offers an efficient and straightforward route to these heterocyclic compounds, with the fast cycloaddition step and partial protonation of the this compound contributing to the reaction's low sensitivity to oxygen organic-chemistry.orgfigshare.com.

Table 3.2.2: Synthesis of Pyridazinium Salts via this compound Intermediates

| Starting Material | Intermediate | Dienophile | Product Type | Byproduct | Conditions | Reference |

| Phenylazosulfonates | This compound | Furan | Pyridazinium Salts | H₂O | Strongly acidic | researchgate.netorganic-chemistry.orgfigshare.comacs.orgacs.org |

Oxidation and Reduction Processes

This compound exhibits reactivity towards both oxidizing and reducing agents, and can itself be involved in redox transformations.

This compound is highly reactive towards oxygen, readily undergoing oxidation researchgate.net. Conversely, phenylhydrazine, a related compound, can be oxidized to form this compound intermediates nih.gov. In catalytic processes, rhodium(III) complexes can mediate redox-neutral reactions involving aryldiazenecarboxylates, where C-H activation and transfer hydrogenation occur snnu.edu.cn. This compound derivatives can also be employed in oxidative dehydrogenation reactions for the synthesis of azo compounds, often under visible light irradiation . Furthermore, the hydrogenation of azo bonds is a known process, and phenylhydrazine's role as a potential precursor to this compound in these reactions has been investigated uri.edu. This compound can also be generated through oxidative pathways core.ac.uk.

List of Compounds Mentioned:

this compound (C₆H₅N=NH)

Benzene

Nitrogen (N₂)

Phenylhydrazine

Diimide (Diazene)

1,4-Benzoquinone

Methyl chloroformate

Benzenesulfonyl chloride

1-(4-Isothiocyanatophenyl)-2-phenyldiazene

Furan

Pyridazinium salts

Phenylazosulfonates

Phenyl radical

Benzenediazonium ion

Nitrobenzene

Chlorobenzene

1,1-Diazenes

Nitrene

Structural and Electronic Properties: Theoretical and Advanced Spectroscopic Characterization

Advanced Spectroscopic Characterization Techniques

X-ray Absorption Spectroscopy (XAS) for Unoccupied Molecular Orbitals

X-ray Absorption Spectroscopy (XAS) is a powerful technique used to probe the local atomic and electronic structure of materials arxiv.org. It encompasses X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) arxiv.orglightsource.ca. XANES, in particular, provides insights into the electronic structure, including the nature of unoccupied molecular orbitals, oxidation states, and coordination geometry arxiv.orglightsource.cayoutube.com. By analyzing the absorption coefficient modulation near an absorption edge, XAS can reveal transitions of core electrons to these unoccupied states libretexts.org.

Theoretical studies have been employed to characterize the electronic properties of phenyldiazene isomers, examining profiles of energy, chemical potential, hardness, and local electronic properties researchgate.netacs.org. These investigations help in understanding the electronic distribution and the nature of molecular orbitals, which can be correlated with spectroscopic data. While direct experimental XAS data specifically detailing this compound's unoccupied molecular orbitals is not extensively detailed in the provided literature, the principles of XAS are fundamental for such characterization, enabling the identification of electronic transitions and the electronic environment of the molecule youtube.comlibretexts.org.

Thermal Decomposition Kinetics and Stability Studies

This compound exhibits significant instability, particularly concerning heat and oxygen cdnsciencepub.comontosight.ai. Its inherent reactivity leads to rapid decomposition, often preventing its isolation at room temperature researchgate.netresearchgate.net.

Decomposition Pathways and Kinetics: The decomposition of this compound is characterized by bimolecular reactions. A significant finding is its disappearance via a bimolecular pathway, which accounts for the difficulty in isolating pure this compound researchgate.net. The major products identified from this decomposition include benzene (B151609) and nitrogen gas researchgate.netontosight.ai. Studies indicate that benzene is formed in approximately 65-80% yield, while nitrogen gas accounts for 80-84% of the gaseous products researchgate.net.

Furthermore, kinetic analysis has revealed the importance of hydrogen transfer in the rate-limiting step of this compound decomposition, as evidenced by a kinetic isotope effect (kH/kD) of approximately 4-5 researchgate.net. This suggests that the breaking of a C-H or N-H bond is a crucial step in the reaction mechanism. In addition to benzene and nitrogen, other decomposition products such as biphenyl (B1667301) have also been reported cdnsciencepub.com. The presence of oxygen can influence these decomposition pathways, potentially leading to the formation of phenyl radicals, which can further react to produce benzene and biphenyl cdnsciencepub.comnih.gov. Ferric ion has been shown to catalyze the decomposition of this compound, minimizing its self-reaction and promoting the formation of phenyl radicals researchgate.net.

Stability Considerations: this compound is sensitive to heat, leading to its decomposition ontosight.ai. This thermal lability is a key factor in its limited stability. The rapid decay observed in aerobic media underscores its susceptibility to oxidative processes as well cdnsciencepub.com.

Data Table: this compound Decomposition Characteristics

| Characteristic | Detail | Source |

| Reaction Type | Bimolecular disappearance | researchgate.net |

| Major Products | Benzene (65-80%), Nitrogen (80-84%) | researchgate.net |

| Biphenyl | cdnsciencepub.com | |

| Kinetic Isotope Effect | kH/kD ≈ 4-5 | researchgate.net |

| Sensitivity | Heat, Oxygen | cdnsciencepub.comontosight.ai |

| Role of Oxygen | Induces hemolysis, radical formation | cdnsciencepub.comnih.gov |

| Catalysis | Ferric ion catalyzes decomposition | researchgate.net |

Compound Name List

this compound

Advanced Research on Phenyldiazene Derivatives

Synthesis and Reactivity of Substituted Azobenzenes (Di-phenyl-diazenes)

Substituted azobenzenes are synthesized through several well-established chemical routes, with azo coupling being a primary method. This reaction involves the electrophilic aromatic substitution of an activated aromatic compound (coupling agent) by a diazonium salt wikipedia.orgchemistrystudent.com. Common coupling agents include phenols and naphthols, which react readily with diazonium salts, typically at the para position wikipedia.org. Other synthetic strategies include the Mills reaction (reaction between aromatic nitroso derivatives and anilines), the Wallach reaction (transformation of azoxybenzenes), oxidative coupling of anilines, and the reduction of nitroaromatic compounds mdpi.comacs.orgresearchgate.net.

The reactivity of substituted azobenzenes is largely dominated by their ability to undergo reversible trans–cis photoisomerization upon irradiation with specific wavelengths of light wikipedia.orgbeilstein-journals.orgresearchgate.net. The trans isomer is thermodynamically more stable, while the cis isomer is higher in energy and reverts to the trans form thermally wikipedia.org. The rate of this thermal relaxation is influenced by the nature of substituents and solvent polarity oup.comscispace.com. Electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), can lower the activation energy for cis-to-trans isomerization wikipedia.org. Electron-withdrawing groups can also significantly impact spectral properties and thermal relaxation dynamics mdpi.com. For example, the introduction of electron-withdrawing groups like cyano or nitro can lead to a bathochromic shift of absorption bands and potentially influence isomerization quantum yields beilstein-journals.org.

Table 5.1: Influence of Substituents on Azobenzene (B91143) Properties

| Substituent Type | Effect on Band Gap | Effect on Dipole Moment (μ) | Effect on Absorption Wavelength (λab) | Reactivity/Polarizability | Reference |

|---|---|---|---|---|---|

| Electron-Donating (-OH, -OCH₃, -NH₂) | Decreases | Increases | Red-shifted (Bathochromic) | Increases | sciencepublishinggroup.comresearchgate.net |

| Electron-Withdrawing (-Cl, -NO₂, -CN) | Increases | Varies | Blue-shifted (Hypsochromic) or complex shifts | Decreases | beilstein-journals.orgsciencepublishinggroup.comresearchgate.net |

| Methyl (-CH₃) | Minor change | Minor change | Minor change | Minor change | sciencepublishinggroup.comresearchgate.net |

Note: Data are generalized from computational studies and may vary based on specific molecular structures and environments.

Metal Complexes of Phenyldiazene and Its Ligands

Azobenzene derivatives are versatile ligands in coordination chemistry, capable of binding to a wide range of transition metals and lanthanides mdpi.comresearchgate.netnih.govscilit.comnih.govnih.gov. Their coordination modes can vary, including acting as N-donors, bridging ligands, or participating in C–N chelation, particularly in cyclometallated complexes researchgate.netnih.govijnrd.orgrsc.org. The electronic properties and steric bulk of substituents on the azobenzene scaffold significantly influence their ligand behavior and the resulting complex structures and properties researchgate.netnih.govscilit.com.

Spectroscopic and Structural Characterization of Complexes

The characterization of metal complexes involving azobenzene ligands relies on a suite of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy is used to identify characteristic functional groups and changes upon coordination, such as shifts in vibrational frequencies of the azo (-N=N-) and other coordinating groups mdpi.comjmchemsci.comaip.orgrsc.orgresearchgate.net. UV-Visible (UV-Vis) spectroscopy is crucial for monitoring electronic transitions, including π–π* and n–π* transitions associated with the azobenzene chromophore, and observing changes upon complexation or photoisomerization mdpi.comresearchgate.netjmchemsci.comrsc.orgntu.edu.sg. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and 2D NMR experiments, provides detailed information about the ligand's environment and the structure of the complex mdpi.comjmchemsci.comresearchgate.netaip.orgrsc.org.

X-ray crystallography remains the definitive method for determining the precise solid-state structure of these complexes, revealing coordination geometries, bond lengths, bond angles, and intermolecular interactions mdpi.comresearchgate.netnih.govnih.govijnrd.orgrsc.orgresearchgate.netrsc.org. For example, cyclometallated palladium(II) complexes often show C–N chelation, forming five-membered chelate rings mdpi.comntu.edu.sg. Spectroscopic data, such as shifts in NMR signals or changes in UV-Vis absorption maxima, are often correlated with structural findings obtained from crystallography mdpi.comjmchemsci.comresearchgate.netrsc.orgntu.edu.sg.

Table 5.2: Spectroscopic and Structural Data Examples for Metal-Azobenzene Complexes

| Complex Type / Ligand Example | Characterization Technique | Key Findings / Spectral Data | Coordination Geometry | Metal Ion | Reference |

|---|---|---|---|---|---|

| Cyclometallated Pd(II) complexes | Electronic Absorption Spectroscopy, Electrochemistry | MLCT transition observed; photoisomerization reversible | Square planar (often) | Pd(II) | ntu.edu.sg |

| Azobenzene Schiff base Cu(II) complex | X-ray crystallography, FT-IR, UV-Vis | Cu-O: 1.917 Å, Cu-N(azo): 1.945 Å, Cu-N(quinoline): 2.008 Å | Pseudo-square planar | Cu(II) | mdpi.com |

| Bis[4-(4-alkoxy-2-hydroxybenzylideneamino)azobenzene]copper(II) | X-ray crystallography, FT-IR, NMR | Trans conformation of NN groups; phenyl ring not coplanar with central ring | Square planar | Cu(II) | researchgate.net |

| 2-(diphenylphosphino)azobenzene Pt(II) complex | X-ray crystallography, UV-Vis, NMR | C–Pt bond formation; distorted square planar structure | Distorted square planar | Pt(II) | rsc.org |

| Azopyridyl radical anion Y(III) complex | X-ray crystallography, NMR, UV-Vis-NIR, IR, EPR | Y-N bond lengths, spin density localized on N atoms | Not specified (coordination to Y) | Y(III) | rsc.org |

Unsymmetric this compound Derivatives

Unsymmetric this compound derivatives, where the two aryl groups attached to the azo linkage are different (e.g., Ar-N=N-Ar'), present unique synthetic challenges and offer distinct properties compared to their symmetric counterparts. Their synthesis often requires more controlled methods than standard azo coupling reactions, which can yield mixtures of products acs.org. Recent advancements in synthetic methodologies, including flow chemistry and specific catalytic approaches, are enabling more efficient and selective routes to these unsymmetrical compounds acs.orgnih.govresearchgate.net.

The asymmetry in these molecules can lead to altered electronic distributions, dipole moments, and consequently, modified photochemical and photophysical properties mdpi.comsciencepublishinggroup.comresearchgate.net. For instance, the relative positioning of substituents, particularly at meta positions, can influence the photoisomerization quantum yield and thermal relaxation dynamics mdpi.com. These compounds are of interest for applications requiring fine-tuned molecular switching behavior and have been explored in areas such as nonlinear optics and advanced materials design mdpi.combeilstein-journals.orgmcgill.caresearchgate.net.

Table 5.3: Synthesis and Properties of Unsymmetric Azobenzenes

| Synthesis Method / Property Focus | Key Features / Outcome | Example/Substituents | Reference |

|---|---|---|---|

| Thioarylation of azobenzene derivatives | Straightforward coupling, good yields for symmetrical and unsymmetrical conjugates | Glycosyl thiols, other thiols | nih.gov |

| Flow Chemistry for Azobenzenes | Efficient synthesis of symmetrical and unsymmetrical diaryldiazenes | Various amines and sulfamides | acs.org |

| Meta-substitution studies | Influence of electron-donating/withdrawing groups on spectral and switching properties | Methoxy, carbonyl, methyl substituents | mdpi.com |

| Azo coupling of diazonium salts with activated aromatics | Classical method, can be limited for unsymmetrical designs | Phenols, naphthols | wikipedia.orgchemistrystudent.com |

Compound Name Table:

Applications in Advanced Organic Synthesis and Materials Science

Phenyldiazene as a Versatile Reagent in Organic Transformations

The inherent reactivity of the diazene (B1210634) moiety makes this compound a versatile tool for chemists, facilitating a range of organic transformations.

This compound acts as a key intermediate and reagent in several functional group interconversions. Notably, it is extensively utilized in the synthesis of azo compounds. A significant advancement in this area is the visible-light-driven oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates, a method that employs this compound derivatives as products. This reaction, often catalyzed by photocatalysts like sodium anthraquinone (B42736) sulfonate (SAQS), proceeds under mild, aerobic conditions, demonstrating high yields and tolerance for various functional groups. For instance, benzyl, trichloroethyl, and tert-butyl carboxylates of arylhydrazines have been successfully converted to their corresponding azo compounds with yields ranging from 91% to 97% rsc.org.

Table 1: Synthesis of Azo Compounds via Oxidative Dehydrogenation of Phenylhydrazinecarboxylates

| Substrate (Alkyl 2-phenylhydrazinecarboxylate) | Product (Alkyl (E)-2-phenyldiazene-1-carboxylate) | Photocatalyst | Conditions | Yield (%) | Reference |

| Ethyl 2-phenylhydrazine-1-carboxylate | Ethyl (E)-2-phenyldiazene-1-carboxylate | SAQS | Visible light, aerobic, RT, 15 h | 97 | |

| Benzyl 2-phenylhydrazine-1-carboxylate | Benzyl (E)-2-phenyldiazene-1-carboxylate | SAQS | Visible light, aerobic, RT, 15 h | 91-96 | |

| Trichloroethyl 2-phenylhydrazine-1-carboxylate | Trichloroethyl (E)-2-phenyldiazene-1-carboxylate | SAQS | Visible light, aerobic, RT, 15 h | 94-96 | |

| Ethyl 2-(4-bromophenyl)hydrazine-1-carboxylate | Ethyl (E)-2-(4-bromophenyl)diazene-1-carboxylate | SAQS | Visible light, aerobic, RT, 15 h | ~91 | |

| Ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate | Ethyl (E)-2-(4-nitrophenyl)diazene-1-carboxylate | SAQS | Visible light, aerobic, RT, 15 h | ~97 |

RT: Room Temperature; SAQS: Sodium Anthraquinone Sulfonate

This compound derivatives and related compounds are implicated in various arylation reactions, crucial for constructing complex aromatic systems. Palladium-catalyzed C–H arylation of azoarenes with arylhydrazines is one such method, where arylhydrazines serve as the aryl source. This protocol has demonstrated success in synthesizing various ortho-aryl azoarenes with good to excellent yields, particularly when electron-donating groups are present on the aryl rings sci-hub.se. For instance, the arylation of azobenzene (B91143) with a fluoro-substituted biphenyl (B1667301) derivative yielded the corresponding product in 40% yield under specific palladium-catalyzed conditions sci-hub.se.

Table 2: Palladium-Catalyzed C–H Arylation of Azoarenes with Arylhydrazines

| Azoarene Substrate | Arylhydrazine Source | Catalyst System | Conditions | Product Yield (%) | Reference |

| Azobenzene (1a) | Phenylhydrazine (B124118) (2a) | Pd(OAc)₂, CH₃CN | 80 °C, air atmosphere, 24 h | 65 | sci-hub.se |

| Azobenzene (1a) | Phenylhydrazine (2a) | PdCl₂, CH₃CN | 80 °C, air atmosphere, 24 h | 52 | sci-hub.se |

| Azobenzene (1a) | 4-Fluorophenylhydrazine | Pd(OAc)₂, CH₃CN | 80 °C, air atmosphere, 24 h | 40 | sci-hub.se |

While direct arylation using this compound as the aryl donor is less commonly cited, its structural relation to diazonium salts suggests potential in reactions involving organometallic compounds and carbanions, which can lead to arylazoalkanes rsc.org.

Functional Group Interconversions

Synthesis of Azo Compounds and Dyes

This compound plays a pivotal role in the synthesis of azo compounds, which are fundamental to the dye industry and various material science applications.

The development of sustainable methods for azo dye synthesis has been a significant focus. Visible-light-driven oxidative dehydrogenation, as described in section 6.1.1, represents an environmentally friendly approach. This method utilizes readily available photocatalysts and air as the oxidant, operating under mild conditions and achieving high yields, thereby reducing waste and energy consumption rsc.org. These advancements align with green chemistry principles, making the production of azo compounds more sustainable.

The efficiency and high yields achieved through modern synthetic routes, such as the visible-light-driven methods, indicate their suitability for industrial applications. The ability to produce azo compounds with high purity and in scalable quantities underscores the practical utility of this compound derivatives in dye manufacturing . Furthermore, the incorporation of azo groups into polymer matrices, facilitated by this compound chemistry, is crucial for developing polymers with specific optical properties, relevant for advanced materials used in various industries mdpi.com.

Environmentally Friendly Approaches to Azo Synthesis

Development of Photoresponsive Materials

This compound and its structural analogues, particularly azobenzenes, are key components in the design of photoresponsive materials. These materials exhibit changes in their physical or chemical properties upon exposure to light, enabling applications in sensors, actuators, optical data storage, and smart coatings.

Photoresponsive Liquid Crystals: Derivatives like (1-cyclohexenyl)this compound have been synthesized as analogues of azobenzene for use in photoresponsive liquid crystals nii.ac.jpresearchgate.net. These compounds undergo trans-cis photoisomerization, leading to changes in molecular orientation and phase behavior. Studies comparing these derivatives suggest that the orientation of trans-5CPDCN is more ordered than that of trans-5AZCN researchgate.net.

Photochromic Polymers: this compound derivatives can be incorporated into polymer backbones or side chains to create photochromic polymers. These polymers exhibit reversible color changes or alterations in optical properties upon light irradiation. For example, polymers containing donor/acceptor substituted azobenzene moieties, such as pDR1M, show higher saturation levels of optically induced birefringence compared to those without such substituents rsc.org. Such materials are explored for applications in optical storage and smart materials mdpi.comrsc.orgresearchgate.net.

Advanced Functional Materials: this compound derivatives, such as (E)-1-(2,5-dibromophenyl)-2-phenyldiazene, serve as building blocks for more complex photoresponsive structures, including porous organic cages and frameworks researchgate.netresearchgate.netliverpool.ac.uk. These materials are investigated for their potential in molecular switches, sensors, and advanced electronic devices.

Compound List

this compound

(2-Methylphenyl)this compound

(4-Methoxyphenyl)-phenyl-diazene

o-Tolyl(phenyl)diazene

(3,5-Dichlorophenyl)-phenyldiazene

(1-cyclohexenyl)this compound

(E)-1-(2,5-dibromophenyl)-2-phenyldiazene

Ethyl 2-phenylhydrazine-1-carboxylate

Ethyl (E)-2-phenyldiazene-1-carboxylate

p-Bromoazobenzene

4-Nitroazobenzene

Poly[4′-[[(2-methacryloyloxy)ethyl]ethylamino]azobenzene] (pMAEA)

Poly[4-(2-methacryloyloxy)ethylazobenzene] (pMEA)

Poly[4-nitrophenyl-4′-[[2-(methacryloyloxy)ethyl]ethyl-amino]this compound] (pDR1M)

Azobenzene

Incorporation of Azo Groups into Polymer Matrices

The integration of azo groups into polymer matrices is a key strategy for developing photoresponsive materials. These materials can undergo reversible changes in their physical and chemical properties upon exposure to light, making them suitable for applications in smart sensors, actuators, and other advanced technologies . This compound derivatives are employed in polymer chemistry to synthesize polymers with tailored optical characteristics. The presence of azo linkages allows for photo-induced alterations, such as changes in molecular conformation or polarity, which can translate into macroscopic material responses rsc.org. For instance, the trans-isomer of an azo group is typically linear and non-polar, while the cis-isomer is bent and more polar, a transformation that can be exploited for various material functions rsc.org.

Molecular Photoswitching Applications

This compound and its analogues serve as valuable molecular photoswitches, undergoing reversible geometric isomerization upon irradiation with specific wavelengths of light researchgate.netwikipedia.org. This phenomenon, most notably the trans-to-cis isomerization common in azobenzene compounds, can be applied to control molecular behavior in a spatiotemporal manner researchgate.netwikipedia.org. While azobenzene is a well-studied photoswitch, compounds like (1-cyclohexenyl)this compound (CPD) exhibit similar photoisomerization capabilities, with quantum efficiencies comparable to or even higher than azobenzene for both forward and backward isomerization processes rsc.org. These photoswitchable molecules are foundational for developing advanced applications, including photopharmacology, where drugs can be activated or deactivated with light, offering precise control over therapeutic effects researchgate.netwikipedia.orguu.nl.

Probing Enzyme Active Sites

This compound has emerged as a critical tool for investigating the structure and function of biological macromolecules, particularly enzymes. Its ability to interact with specific biological targets allows researchers to gain insights into complex mechanisms that would otherwise be difficult to observe.

Investigation of Cytochrome P450 Enzyme Mechanisms and Topology

This compound is widely recognized for its utility in studying the active sites of cytochrome P450 (P450) enzymes researchgate.netumich.edunih.gov. These enzymes are crucial for metabolizing a vast array of endogenous and exogenous compounds, including drugs and toxins researchgate.net. This compound functions as a probe by forming a σ-bonded phenyl-iron complex with the heme iron atom within the P450 active site nih.gov. Following this complex formation, the phenyl group can migrate to the pyrrole (B145914) nitrogens of the heme porphyrin ring. This migration results in the generation of various N-phenylprotoporphyrin IX regioisomers (NA, NB, NC, ND) nih.gov. The relative proportions of these regioisomers provide direct experimental information about the topology and accessibility of different regions within the P450 active site nih.gov.

Studies have utilized this methodology to map the active sites of different P450 isoforms and to understand the impact of specific mutations on enzyme structure and substrate binding nih.govresearchgate.net. For example, investigations into Cytochrome P450 1A2 (CYP1A2) have revealed distinct regioisomer distributions, with wild-type CYP1A2 yielding a mixture of NB, NA, NC, and ND isomers in a ratio of 12:54:14:20, respectively nih.gov. Similarly, research on P450 2B6 has shown that the wild-type enzyme produces approximately 46% of the NC regioisomer, while a specific mutation (K262R) alters this distribution, resulting in about 37% NC, indicating subtle differences in active site topology . These detailed mappings help in understanding substrate specificity and the mechanisms of P450-mediated catalysis researchgate.net.

Table 1: this compound-Induced Regioisomer Distribution in Cytochrome P450 Enzymes

| Cytochrome P450 Enzyme/Mutant | NA (%) | NB (%) | NC (%) | ND (%) | Reference |

| CYP1A2 (wild-type) | 54 | 12 | 14 | 20 | nih.gov |

| P450 2B6 (wild-type) | - | - | 46 | - | |

| P450 2B6 (K262R mutant) | - | - | 37 | - |

Note: For P450 2B6, only the percentage of the NC regioisomer was explicitly reported in the cited source.

Compound List:

this compound

N-phenylprotoporphyrin IX (and its regioisomers NA, NB, NC, ND)

Azobenzene

(1-cyclohexenyl)this compound (CPD)

Azo compounds

Q & A

Q. What frameworks ensure rigorous reproducibility in this compound-related studies?

- Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw NMR/TGA datasets in repositories like Zenodo. Document experimental protocols using electronic lab notebooks (ELNs) with version control. Cross-validate results via collaborative inter-laboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.